4-(Oxetan-3-yl)piperidine Hemioxalate
CAS No.: 1257294-01-1; 1394319-81-3; 1523606-46-3
Cat. No.: VC6445259
Molecular Formula: C18H32N2O6
Molecular Weight: 372.462
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257294-01-1; 1394319-81-3; 1523606-46-3 |
|---|---|
| Molecular Formula | C18H32N2O6 |
| Molecular Weight | 372.462 |
| IUPAC Name | oxalic acid;4-(oxetan-3-yl)piperidine |
| Standard InChI | InChI=1S/2C8H15NO.C2H2O4/c2*1-3-9-4-2-7(1)8-5-10-6-8;3-1(4)2(5)6/h2*7-9H,1-6H2;(H,3,4)(H,5,6) |
| Standard InChI Key | QNRCCNUCCUODHO-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2COC2.C1CNCCC1C2COC2.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
4-(Oxetan-3-yl)piperidine hemioxalate is a salt composed of a 4-(oxetan-3-yl)piperidine cation and a hemioxalate anion. The IUPAC name, oxalic acid;4-(oxetan-3-yl)piperidine, reflects this ionic pairing . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Numbers | 1257294-01-1, 1394319-81-3, 1523606-46-3 | |
| Molecular Formula | C₁₈H₃₂N₂O₆ | |
| Molecular Weight | 372.462 g/mol | |
| SMILES | C1CNCCC1C2COC2.C1CNC | |
| InChI Key | QNRCCNUCCUODHO-UHFFFAOYSA-N |
The oxetane ring (a four-membered cyclic ether) introduces steric strain, enhancing reactivity, while the piperidine moiety provides a nitrogen-containing scaffold amenable to derivatization .
Spectral and Physicochemical Characteristics
Though specific spectral data (e.g., NMR, IR) are unavailable in public sources, the compound’s hemioxalate form suggests strong hydrogen-bonding networks, inferred from its crystalline solid state. The oxalic acid component lowers solubility in nonpolar solvents, necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) for dissolution .
Synthesis and Chemical Behavior
Synthetic Pathways
The synthesis of 4-(oxetan-3-yl)piperidine hemioxalate proceeds through two primary stages:
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Formation of 4-(Oxetan-3-yl)piperidine:
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Piperidine is functionalized at the 4-position via nucleophilic substitution or coupling reactions with oxetane-3-yl precursors.
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Catalytic methods (e.g., palladium-mediated cross-coupling) may enhance yield and regioselectivity.
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Salt Formation with Oxalic Acid:
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The free base is treated with oxalic acid in a stoichiometric ratio to precipitate the hemioxalate salt.
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Recrystallization from ethanol/water mixtures achieves ≥97% purity.
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Reactivity and Stability
The compound’s reactivity is dominated by:
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Oxetane Ring Opening: Under acidic or nucleophilic conditions, the strained oxetane may undergo ring-opening reactions, forming ether or ester derivatives .
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Piperidine Functionalization: The secondary amine in piperidine participates in alkylation, acylation, or Schiff base formation.
Stability studies indicate that the compound degrades above 200°C, with hygroscopicity requiring anhydrous storage .
Applications in Pharmaceutical Research
Drug Discovery and Medicinal Chemistry
The compound’s structural motifs align with trends in small-molecule drug design:
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Oxetane as a Bioisostere: The oxetane ring often replaces carbonyl groups or tert-butyl moieties to improve solubility and metabolic stability .
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Piperidine as a Scaffold: Piperidine derivatives are prevalent in CNS drugs (e.g., analgesics, antipsychotics) due to their blood-brain barrier permeability.
| Hazard Category | Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Use fume hood; avoid ingestion |
| Skin Irritation | H315 | Wear nitrile gloves |
| Respiratory Irritation | H335 | Use NIOSH-approved respirator |
Occupational Exposure Limits
The occupational exposure band (OEB) rating is E, mandating airborne concentration limits ≤0.01 mg/m³ . Engineering controls (e.g., closed-system processing) are critical to minimizing exposure .
| Supplier | Purity | Lead Time | Bulk Pricing |
|---|---|---|---|
| Apollo Scientific | 97% | 4–6 weeks | Volume discounts |
| Manchester Organics | 97% | 6 weeks | Negotiable |
Regulatory Compliance
The compound is labeled “For research use only”, excluding human or veterinary applications . International shipping requires compliance with IATA/ADR regulations for toxic solids .
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